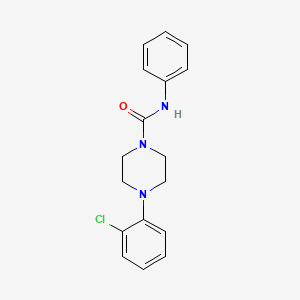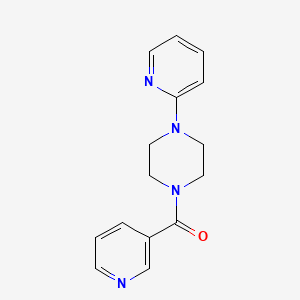
1-(3,4-dichlorobenzoyl)-4-(2-furoyl)piperazine
説明
1-(3,4-dichlorobenzoyl)-4-(2-furoyl)piperazine, commonly known as DCB-FP, is a chemical compound that has been widely studied for its potential use in scientific research. DCB-FP is a derivative of the piperazine family of compounds and is known for its unique properties that make it an effective tool for studying various biological processes. In
作用機序
DCB-FP works by binding to specific sites on ion channels and receptors, thereby blocking their function. It has been shown to block the function of both voltage-gated calcium channels and G protein-coupled receptors. The mechanism of action of DCB-FP is believed to involve the interaction of the compound with specific amino acid residues on the target protein.
Biochemical and Physiological Effects
DCB-FP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which are involved in synaptic transmission. Additionally, DCB-FP has been shown to decrease the activity of voltage-gated calcium channels, which are involved in the regulation of cellular processes such as muscle contraction and neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of using DCB-FP in lab experiments is its potency. It has been shown to be a highly effective blocker of ion channels and receptors, making it a useful tool for studying their function. Additionally, DCB-FP has a relatively long half-life, which allows for prolonged experiments. However, one limitation of using DCB-FP is its potential for off-target effects. Because it is a potent blocker of ion channels and receptors, it may also affect other cellular processes, leading to unintended effects.
将来の方向性
There are several future directions for research involving DCB-FP. One area of interest is the development of more selective blockers of specific ion channels and receptors. Additionally, there is potential for the use of DCB-FP in the treatment of various diseases, such as epilepsy and chronic pain. Further research is needed to fully understand the potential therapeutic applications of DCB-FP.
科学的研究の応用
DCB-FP has been used in various scientific research applications, including the study of ion channels, voltage-gated calcium channels, and G protein-coupled receptors. It has been shown to be a potent blocker of voltage-gated calcium channels, making it a useful tool for studying the role of calcium channels in cellular processes. Additionally, DCB-FP has been used to study the function of G protein-coupled receptors, which are involved in a wide range of physiological processes.
特性
IUPAC Name |
(3,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-4-3-11(10-13(12)18)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRGUHAQFNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-ethoxyphenyl)acetyl]indoline](/img/structure/B4180051.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4180069.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4180075.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4180083.png)
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B4180128.png)
![2,2-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4180143.png)

![4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide](/img/structure/B4180155.png)
![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)